![molecular formula C8H11NO2 B066862 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile CAS No. 176956-56-2](/img/structure/B66862.png)
2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile, also known as HOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. HOC is a spirocyclic compound that contains a nitrile group and a hydroxymethyl group. This compound has a unique structure that makes it an attractive target for drug development.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological pathways. For example, 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol synthesis and a subsequent decrease in circulating cholesterol levels.
Biochemical and physiological effects:
2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile has also been shown to have antifungal activity against a range of fungi, including Candida albicans. In addition, 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile has been shown to have anticancer activity against a range of cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile for lab experiments is its unique structure, which makes it an attractive target for drug development. 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile. One area of interest is the development of 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile-based drugs for the treatment of hypercholesterolemia. Another area of interest is the development of 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile-based drugs for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile and its potential applications in drug discovery.
Synthesis Methods
The synthesis of 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2-(hydroxymethyl)-1,3-propanediol with malononitrile in the presence of a base catalyst. The reaction yields 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile in good yield and purity. Other methods involve the use of different starting materials and catalysts, but the basic principle remains the same.
Scientific Research Applications
2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. 2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile has also been identified as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol, making it a promising candidate for the treatment of hypercholesterolemia.
properties
CAS RN |
176956-56-2 |
|---|---|
Product Name |
2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c9-5-8(6-10)7(11-8)3-1-2-4-7/h10H,1-4,6H2 |
InChI Key |
YSJWVGFHUBLRIO-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(O2)(CO)C#N |
Canonical SMILES |
C1CCC2(C1)C(O2)(CO)C#N |
synonyms |
1-Oxaspiro[2.4]heptane-2-carbonitrile,2-(hydroxymethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




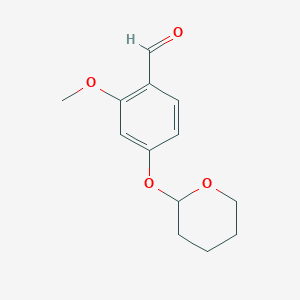

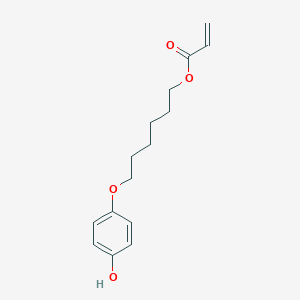
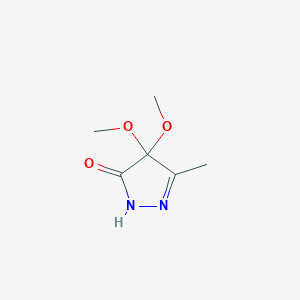


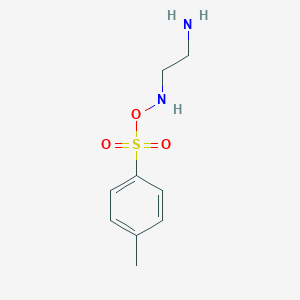

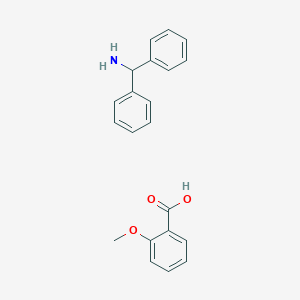

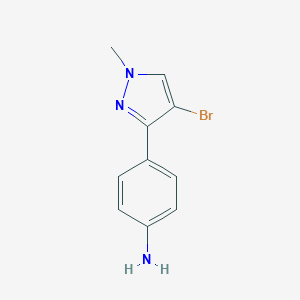
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)
